molecular formula C4H5NO B1595007 2-Furanamine CAS No. 29212-67-7

2-Furanamine

Cat. No. B1595007
CAS RN: 29212-67-7
M. Wt: 83.09 g/mol
InChI Key: UTVVREMVDJTZAC-UHFFFAOYSA-N
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Description

2-Furanamine, also known as Furan-2-amine, is a chemical compound with the molecular formula C4H5NO . It has an average mass of 83.089 Da and a mono-isotopic mass of 83.037117 Da .


Synthesis Analysis

A series of new photodegradable poly (furan-amine)s (PFAs) were synthesized by a one-pot, catalyst-free, multicomponent cyclopolymerization between diisocyanides, dialkylacetylene dicarboxylates, and aromatic dialdehydes . Another method involves the reaction between furan-2-carboxaldehyde and various aromatic anilines to yield Schiff’s bases .


Molecular Structure Analysis

The molecular structure of 2-Furanamine consists of 4 carbon atoms, 5 hydrogen atoms, and 1 nitrogen atom . It has a density of 1.1±0.1 g/cm3 .


Physical And Chemical Properties Analysis

2-Furanamine has a boiling point of 147.5±13.0 °C at 760 mmHg and a vapor pressure of 4.4±0.3 mmHg at 25°C . The enthalpy of vaporization is 38.5±3.0 kJ/mol . It has a molar refractivity of 22.8±0.3 cm3 . The compound has 2 hydrogen bond acceptors and 2 hydrogen bond donors .

Scientific Research Applications

Synthesis of Furanic Compounds

2-Furanamine is used in the synthesis of various furanic compounds . It is synthesized from furoic acid and is a key component in the creation of a variety of furanic compounds, including Furan-2-Carbonyl Azide, 2,2’-Methylenedifuran, Di(2-furyl)methanone, 2,5-Furan Dicarboxylic Acid, 2,5-Furan Dicarboxylic Acid Chloride, and 2,5-Furan Diamide .

Photodegradable Polymers

2-Furanamine is used in the synthesis of photodegradable polymers . A series of new photodegradable poly (furan-amine)s (PFAs) were synthesized by a one-pot, catalyst-free, multicomponent cyclopolymerization between diisocyanides, dialkylacetylene dicarboxylates, and aromatic dialdehydes . These PFAs exhibited good solubility in common organic solvents and thermal stability .

Material Science

In the field of material science, 2-Furanamine is used in the synthesis of various materials . The team of scientists at MilliporeSigma has experience in using 2-Furanamine in the synthesis of materials for various research applications .

Chemical Synthesis

2-Furanamine is used in chemical synthesis . It is a key component in the synthesis of various chemicals and is used by scientists at MilliporeSigma in their research .

Chromatography

In the field of chromatography, 2-Furanamine is used in the synthesis of various compounds . The team of scientists at MilliporeSigma has experience in using 2-Furanamine in their research in chromatography .

Biomass Conversion

2-Furanamine is a furan platform chemical that can be derived from biomass . It is part of the effort to replace petroleum refineries with biorefineries .

properties

IUPAC Name

furan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO/c5-4-2-1-3-6-4/h1-3H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTVVREMVDJTZAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70183470
Record name 2-Furanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70183470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

83.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Furanamine

CAS RN

29212-67-7
Record name 2-Furanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029212677
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Furanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70183470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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